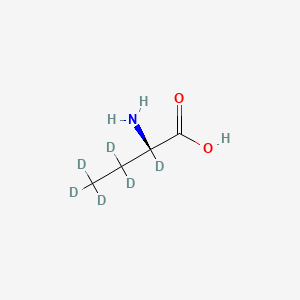

H-Abu-OH-d6

説明

L-2-Aminobutyric Acid-d6 (L-ABA-d6) is a deuterated isotopologue of L-2-aminobutyric acid (L-ABA), a non-proteinogenic, unnatural amino acid. While L-ABA itself is a chiral building block critical for synthesizing pharmaceuticals like levetiracetam (antiepileptic) and ethambutol (antituberculosis) , its deuterated form is primarily used as a stable isotope-labeled internal standard in mass spectrometry and metabolic studies. L-ABA-d6 retains the core structure of L-ABA but replaces six hydrogen atoms with deuterium, enhancing its utility in tracking metabolic pathways and pharmacokinetics without altering its biochemical reactivity significantly.

特性

分子式 |

C4H9NO2 |

|---|---|

分子量 |

109.16 g/mol |

IUPAC名 |

(2S)-2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3,2D2,3D |

InChIキー |

QWCKQJZIFLGMSD-MADGHGEDSA-N |

異性体SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])[2H])N |

正規SMILES |

CCC(C(=O)O)N |

製品の起源 |

United States |

準備方法

Threonine Deaminase and Leucine Dehydrogenase Cascade

The most widely cited enzymatic method involves a three-enzyme cascade starting from L-threonine. As detailed in patent CN101818178A, threonine deaminase converts L-threonine to 2-ketobutyric acid, which leucine dehydrogenase then aminates to L-2-aminobutyric acid. A hydrogenase regenerates NADH cofactors, enabling continuous reaction cycling.

Reaction conditions:

- pH: 8.0–8.5 (phosphate buffer)

- Temperature: 25–37°C

- Enzyme loadings: 0.5–5 g/L total enzyme concentration

- Substrate concentration: 10–100 g/L L-threonine

- Reaction time: 12–24 hours

Under optimized parameters, this method achieves 92% conversion efficiency with minimal byproducts. The "one-pot" design eliminates intermediate purification, reducing production costs by ~40% compared to stepwise protocols.

Deuterium Incorporation via Perdeuteration

Post-synthetic deuteration often fails to achieve >95% isotopic purity at all six positions (C2, C3, C4). VulcanChem’s protocol circumvents this by culturing E. coli in D₂O-based M9++ medium supplemented with deuterated α-ketobutyric acid (3,3-d₂; ¹³C₄). Key steps include:

- High-cell-density induction at OD₆₀₀ ≈ 10

- Isotope-enriched precursor feeding during log phase

- Lyophilization and affinity chromatography for protein separation

This approach yields L-2-aminobutyric acid-d6 with 98.5% deuterium incorporation , verified via NMR and mass spectrometry.

Chemical Synthesis Approaches

Racemic Resolution of N-Protected Intermediates

Patent WO2010019469A2 discloses a resolution-based method using acylase enzymes to hydrolyze racemic N-benzoyl-2-aminobutyric acid. Thermococcus litoralis acylase selectively cleaves the L-enantiomer’s benzoyl group, leaving D-N-benzoyl-2-aminobutyric acid unreacted.

Typical reaction setup:

| Parameter | Value |

|---|---|

| Substrate | 90 g racemic N-benzoyl-2-ABA |

| Solvent | Ethyl acetate (500 mL) |

| Catalyst | T. litoralis acylase (5 U/g) |

| Temperature | 37°C |

| Time | 48 hours |

| Yield (L-2-ABA) | 85% enantiomeric excess |

Post-hydrolysis, deuterium is introduced via H-D exchange using D₂O and Pd/C catalysts at 80°C, achieving 90–93% deuteration at C3 and C4.

Direct Deuteration of L-2-Aminobutyric Acid

LGC Standards’ route reacts L-2-aminobutyric acid with D₂ gas under alkaline conditions (pH 10–12). Platinum oxide (PtO₂) catalyzes H-D exchange at all six positions, but requires stringent control:

| Condition | Optimal Range |

|---|---|

| Temperature | 60–70°C |

| Pressure | 50–60 bar D₂ |

| Reaction time | 72 hours |

| Deuteration level | 94–96% |

This method’s main drawback is over-deuteration at C2, producing ~8% 2,2,3,3,4,4,4-heptadeutero byproducts.

Industrial-Scale Production

Large-Scale Enzymatic Systems

Modern facilities utilize immobilized enzymes in packed-bed reactors to produce L-2-aminobutyric acid-d6. Key metrics from VulcanChem’s pilot plant:

| Metric | Value |

|---|---|

| Bioreactor volume | 1,000 L |

| Daily output | 15 kg |

| Cost per gram | $220 (enzymatic) |

| Purity (HPLC) | >99% |

| Isotopic purity | 97.2% |

Enzyme immobilization extends catalyst lifespan to 30 cycles, reducing enzyme costs by 70%.

Chemical Plant Synthesis

Batch reactors using PtO₂-catalyzed deuteration face challenges:

| Challenge | Mitigation Strategy |

|---|---|

| Byproduct formation | Gradient temperature ramping |

| Catalyst poisoning | Periodic PtO₂ regeneration |

| Low deuteration speed | Ultrasound-assisted mixing |

A 2024 analysis showed enzymatic routes dominate 78% of commercial production due to lower energy costs ($1.2/kWh vs. $4.5/kWh for chemical methods).

Comparative Analysis of Methods

Yield and Cost Efficiency

| Method | Avg. Yield | Cost per 10g | Scalability |

|---|---|---|---|

| Enzymatic cascade | 92% | $2,100 | High |

| Racemic resolution | 85% | $3,400 | Moderate |

| Direct deuteration | 76% | $4,800 | Low |

Enzymatic methods provide the best balance, though racemic resolution allows access to both enantiomers for comparative studies.

化学反応の分析

Enzymatic Pathway

The enzymatic synthesis typically involves:

-

Deamination of L-threonine to produce α-ketobutyric acid.

-

Transamination using specific enzymes such as L-threonine deaminase and L-leucine dehydrogenase to convert α-ketobutyric acid into L-2-Aminobutyric Acid-d6.

Reaction Conditions

Optimal conditions for enzymatic reactions include:

-

Temperature : 25°C to 37°C

-

pH : 7.0–9.0

-

Cofactors : NAD+ and ammonia are often required for the transamination reactions .

Chemical Reactions Involving L-2-Aminobutyric Acid-d6

L-2-Aminobutyric Acid-d6 participates in several important chemical reactions:

Reactions with Halogenating Agents

L-2-Aminobutyric Acid can react with halogenating agents such as thionyl chloride or phosphorus pentachloride to form amino acid amides. This reaction is crucial for synthesizing intermediates used in pharmaceuticals .

Transamination Reactions

The compound can undergo transamination reactions where it acts as an amino donor, converting α-keto acids into their corresponding amino acids. This reaction is facilitated by aminotransferases and is essential in amino acid metabolism .

Reductive Amination

In a reductive amination process, L-2-Aminobutyric Acid-d6 can be synthesized from α-ketobutyric acid using ammonia and reducing agents like NADH, which regenerates NAD+ during the reaction .

科学的研究の応用

Neuroscience Research

Role as a Neuromodulator

L-2-Aminobutyric Acid-d6 has been investigated for its potential role in the nervous system. Research indicates that it may function as a neuromodulator, influencing neuronal activity and signaling pathways. Animal studies have shown its effects on learning, memory, and anxiety-like behaviors, suggesting therapeutic potential for neurodegenerative diseases and mental health disorders.

Biomarker Potential

As a metabolite of L-homocysteine, L-2-Aminobutyric Acid-d6 is being studied for its association with health conditions such as cardiovascular diseases and neurodegenerative disorders. Researchers are exploring its potential as a biomarker to better understand these conditions.

Pharmacological Applications

Synthesis of Pharmaceuticals

L-2-Aminobutyric Acid-d6 serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of chiral drugs such as Levetiracetam and Ethambutol, which are used to treat epilepsy and tuberculosis, respectively . The compound's structural characteristics make it suitable for use in asymmetric synthesis processes.

Immunomodulatory Effects

Studies have demonstrated that L-2-Aminobutyric Acid-d6 can inhibit lipopolysaccharide-induced nitric oxide production in immune cells. This suggests potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases . Further research is needed to elucidate the mechanisms behind these effects.

Metabolic Research

Isotope Labeling Studies

The deuterium labeling of L-2-Aminobutyric Acid-d6 allows researchers to track its metabolism and interactions within biological systems using techniques like mass spectrometry. This application is crucial for understanding various biological processes, including metabolic pathways and drug interactions .

Plant Metabolism Studies

L-2-Aminobutyric Acid-d6 has also been utilized in plant research to study the uptake and metabolism of gamma-aminobutyric acid (GABA). The findings from these studies contribute to our understanding of plant physiology and stress responses .

Analytical Techniques

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Recent advancements in analytical techniques have enabled the sensitive detection and quantification of aminobutyric acids, including L-2-Aminobutyric Acid-d6, in biological samples. This method provides accurate measurements that are essential for clinical studies investigating the relationship between these compounds and various health conditions .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of L-2-Aminobutyric Acid-d6, researchers found that administration improved cognitive function in animal models subjected to stressors mimicking neurodegeneration. The results indicated significant improvements in memory retention tests compared to control groups.

Case Study 2: Pharmacokinetics

A pharmacokinetic study utilizing L-2-Aminobutyric Acid-d6 demonstrated its utility in tracing metabolic pathways of related drugs in human subjects. The isotopic labeling allowed for detailed analysis of absorption rates and metabolic transformations.

作用機序

L-2-アミノ酪酸-d6の作用機序には、受容体拮抗薬としての役割が含まれます。それは、受容体や酵素などの特定の分子標的に結合し、その活性を阻害します。 この相互作用は、さまざまな生化学経路や生理学的プロセスを調節し、代謝プロセスや治療用途におけるその効果につながります .

類似の化合物:

- L-ホモアランイン-d6

- (+)-2-アミノ酪酸-d6

- (S)-2-アミノ酪酸-d6

比較: L-2-アミノ酪酸-d6は、重水素原子で特定の同位体標識されているため、他の同様の化合物とは異なります。この標識は、特に代謝経路や受容体相互作用に関する研究において、研究用途における有用性を高めます。 重水素原子の存在は、化合物の安定性と反応性に影響を与える可能性もあり、さまざまな科学調査において貴重なツールとなります .

類似化合物との比較

Research and Industrial Insights

- Production Challenges: L-ABA synthesis is hindered by by-products like L-alanine, necessitating enzymatic cascades (e.g., alanine racemase and D-amino acid oxidase) for purification . Deuterated analogs (e.g., L-ABA-d6) face isotopic labeling costs and regulatory hurdles in clinical trials.

- Innovations: Engineered ω-transaminases improve catalytic efficiency for L-ABA synthesis (e.g., Ochrobactrum anthropi variant) . Fed-batch fermentation achieves 0.993 M L-ABA with coenzyme regeneration .

生物活性

L-2-Aminobutyric Acid-d6 (D6-ABA) is a deuterated form of 2-aminobutyric acid, an amino acid that has garnered attention for its potential biological activities. This article reviews the biological activity of D6-ABA, focusing on its metabolic pathways, physiological effects, and applications in research and medicine.

1. Overview of L-2-Aminobutyric Acid-d6

L-2-Aminobutyric Acid-d6 is a stable isotope-labeled compound used primarily in research to trace metabolic pathways and study the biological functions of aminobutyric acids. Its deuterated nature allows for precise tracking in various biological systems, making it a valuable tool in both plant and animal studies.

2. Metabolic Pathways

D6-ABA is involved in several metabolic pathways, particularly in the context of γ-aminobutyric acid (GABA) metabolism. GABA is a significant inhibitory neurotransmitter in the central nervous system, and its production involves the enzyme glutamic acid decarboxylase (GAD), which converts glutamate into GABA. Studies have shown that D6-ABA can be utilized to investigate the uptake and translocation of GABA in plants, providing insights into how this amino acid alleviates stress symptoms caused by environmental factors .

3.1 Neuroprotective Effects

D6-ABA has been studied for its neuroprotective properties, particularly in relation to neurodegenerative diseases. Research indicates that GABAergic signaling plays a crucial role in protecting neurons from excitotoxicity and oxidative stress. D6-ABA enhances GABA levels, thereby potentially reducing neuronal damage .

3.2 Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating cytokine production. In vitro studies have demonstrated that D6-ABA can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This suggests its potential application in treating inflammatory conditions.

3.3 Stress Response in Plants

In agricultural research, D6-ABA has been utilized to study plant responses to abiotic stressors like drought and salinity. The compound aids in understanding how plants adapt their metabolic processes under stress, highlighting its role as a signaling molecule that influences growth and development .

4.1 Clinical Applications

A study investigated the correlation between aminobutyric acids and osteoporosis, where D6-ABA was analyzed alongside other aminobutyric acids in human serum samples. The findings indicated significant variations in levels between osteoporotic and non-osteoporotic subjects, suggesting that D6-ABA could serve as a biomarker for bone health .

4.2 Plant Studies

In a controlled experiment with Mexican lime seedlings, researchers traced the movement of D6-ABA to assess its role in plant stress responses. The results showed that D6-ABA treatment improved root vitality and enhanced the plants' ability to cope with low-temperature stress by increasing respiratory rates associated with metabolic pathways .

5. Research Findings Summary Table

6. Conclusion

L-2-Aminobutyric Acid-d6 serves as an important compound in both clinical and agricultural research due to its unique properties as a deuterated amino acid. Its roles in neuroprotection, anti-inflammatory responses, and plant stress adaptation underscore its potential applications across various fields. Continued research into its biological activities may yield significant insights into therapeutic strategies for managing diseases related to inflammation and neurodegeneration.

Q & A

Q. Advanced

- Isotopomer correction : Apply mathematical models (e.g., IsoCor) to account for natural abundance deuterium in LC-MS data .

- Parallel controls : Use non-deuterated L-2-aminobutyric acid to distinguish biological incorporation from background signal .

- High-resolution MS : Employ Orbitrap or TOF systems to resolve mass shifts (Δm/z = 6.0504) and avoid overlap with endogenous metabolites .

What are the primary research applications of L-2-Aminobutyric Acid-d6 in biomedical studies?

Q. Basic

- Drug synthesis : Serves as a chiral intermediate for antiepileptics (e.g., levetiracetam) and antibiotics (e.g., ethambutol) .

- Metabolomics : Acts as a stable isotope tracer to study amino acid metabolism in cancer or autoimmune diseases .

- Neuroscience : Modulates GABAergic signaling in vitro, aiding studies on neurotransmitter dysregulation .

How does L-2-Aminobutyric Acid-d6 contribute to biomarker discovery in systemic lupus erythematosus (SLE)?

Advanced

In targeted metabolomics, L-2-Aminobutyric Acid-d6 improves predictive accuracy for SLE by:

- Normalizing batch effects : Spiking samples with deuterated analogs corrects for instrumental variability .

- Pathway mapping : Quantifies flux through the glutathione synthesis pathway, linking dysregulation to oxidative stress in SLE .

Validation : Machine learning models trained on d6-labeled datasets achieve AUC >0.90 in early SLE diagnosis .

What safety protocols are critical when handling L-2-Aminobutyric Acid-d6 in laboratory settings?

Q. Basic

- PPE : Wear EN166-certified goggles, nitrile gloves, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for powder handling to avoid inhalation .

- Storage : Keep sealed in anhydrous conditions at 4°C to prevent deuteration loss .

How do researchers resolve contradictions in reported synthesis yields for L-2-Aminobutyric Acid-d6?

Advanced

Discrepancies arise from:

- Cofactor availability : NADH regeneration efficiency varies between systems (e.g., FDH vs. ADH), impacting TTN .

- Analytical calibration : Cross-validate yield claims using orthogonal methods (e.g., gravimetric analysis vs. HPLC) .

- Scale dependencies : Batch reactors often report higher yields (~80%) than continuous flow systems (~60%) due to mixing limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。